![molecular formula C13H23NO4 B1353451 trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester CAS No. 267230-27-3](/img/structure/B1353451.png)
trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as methyl (1R,2R)-2-(((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate, is a chemical with the CAS Number: 1839591-69-3 . It has a molecular weight of 257.33 . It is used in the preparation of Tranexamic Acid .
Molecular Structure Analysis
The IUPAC name of the compound is methyl (1R,2R)-2-(((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate . The InChI code for the compound is 1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m1/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 257.33 . It is a solid at room temperature . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Photochemistry of Cyclohexane Derivatives
Research on cis- and trans-1,1-Dimethyldecalin-10-carboxylic acids, which are synthesized from related compounds, has explored their photochemical reactions. Photolysis of their acyl azides in cyclohexane yields corresponding isocyanates and tricyclic δ-lactams, highlighting the potential of cyclohexane derivatives in synthesizing complex organic structures (Brown, 1964).
Addition Reactions of Cyclohexene Derivatives
The photo-induced addition of acetic acid to cyclohexene derivatives has been studied, showing the formation of specific cyclohexanecarboxylate isomers. This research provides insights into the stereochemical outcomes of addition reactions involving cyclohexene derivatives, which could be relevant for the synthesis of related compounds (Leong et al., 1973).
Conformational Studies
Conformational studies of cyclohexane derivatives have been conducted to understand their structures better. For instance, research on "In the compound (1R,2S)-2-benzamido-2-methoxycarbonyl-5-oxocyclohexane1-carboxylic acid" reveals the preferred conformation of cyclohexanone rings, which has implications for the design of bioactive compounds and materials (Buñuel et al., 1997).
Synthesis and Biological Evaluation
The synthesis of cyclopropane derivatives from cyclohexane precursors and their biological evaluation, such as enzyme inhibition, underscores the potential pharmaceutical applications of cyclohexane derivatives. These compounds have been evaluated for their inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase, indicating their potential in developing therapeutic agents (Boztaş et al., 2019).
Dielectric Properties
The study of dielectric properties of cyclohexane derivatives, such as phenyl 4-alkylbiphenyl-4′-carboxylates and phenyl 4 (4-alkylphenyl)cyclohexanecarboxylates, highlights their potential applications in materials science. These compounds exhibit mesomorphic behavior and varying dielectric constants, suggesting their utility in liquid crystal displays and other electronic devices (Karamysheva et al., 1976).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .
Propriétés
IUPAC Name |
methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNIRXMMYAJMNG-NXEZZACHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

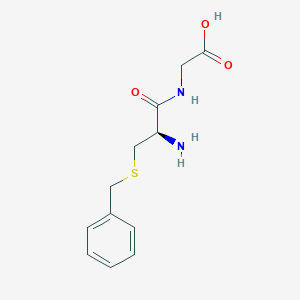
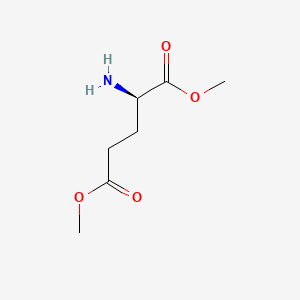

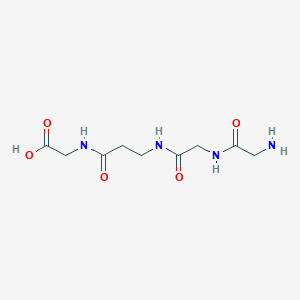
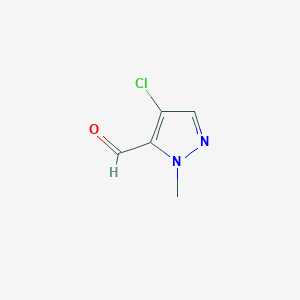
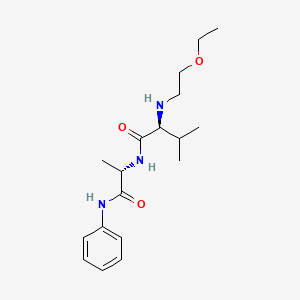

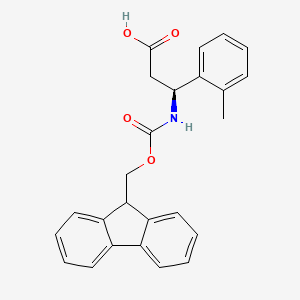
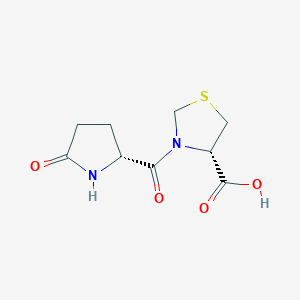

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-chloroacetate](/img/structure/B1353394.png)

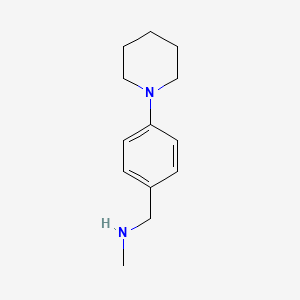
![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1353404.png)